Dihydronovobiocin

Description

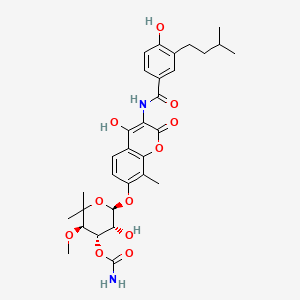

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYCENBZIMIWTM-KGSXXDOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316470 | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29826-16-2 | |

| Record name | Dihydronovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29826-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronovobiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydronovobiocin chemical structure and properties

An In-depth Technical Guide to Dihydronovobiocin

Introduction

This compound is a semi-synthetic aminocoumarin antibiotic, a derivative of novobiocin.[1] It is recognized for its inhibitory action against bacterial DNA gyrase, a type II topoisomerase, making it a subject of interest in the development of antibacterial agents. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for the study of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex organic molecule with the molecular formula C31H38N2O11. Its structure is characterized by a 4-hydroxycoumarin ring system linked to a noviose sugar moiety and a 3-amino-4,7-dihydroxy-8-methylcoumarin core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-[[(2R,3R,4S,5R)-4-(carbamoyloxy)-3-hydroxy-5-methoxy-6,6-dimethyl-oxan-2-yl]oxy]-3-[([4-hydroxy-3-(3-methylbutyl)phenyl]formamido)-8-methyl-2-oxo-chromen-4-olate |

| SMILES String | CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4--INVALID-LINK--(C)C)OC)OC(=O)N">C@@HO |

| InChI | InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 |

| InChIKey | JJYCENBZIMIWTM-KGSXXDOSSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H38N2O11 | [2] |

| Molecular Weight | 614.64 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting the B subunit of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[4] this compound acts as a competitive inhibitor of ATP binding to the ATPase domain of GyrB, thereby preventing the conformational changes required for the enzyme's catalytic activity.[5] This leads to a cessation of DNA synthesis and ultimately, bacterial cell death.[4] The IC50 value for the inhibition of DNA gyrase subunit B by this compound has been reported to be 64.5 nM.[2][3]

Caption: Mechanism of action of this compound.

Biological Activity

This compound has demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1]

Table 3: In Vitro Antibacterial Activity of this compound (MIC values)

| Bacterium | MIC (µg/mL) |

| Staphylococcus aureus | 0.6 |

| Staphylococcus haemolyticus | 2 |

| Diplococcus pneumoniae | 0.6 |

| Salmonella typhosa | 10 |

| Klebsiella pneumoniae | 10 |

| Pasteurella multocida | 3 |

Source:[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments related to the study of this compound. Specific parameters may require optimization for individual laboratory conditions and research objectives.

Synthesis of this compound

This compound is a semi-synthetic derivative of novobiocin, prepared by the reduction of the prenyl double bond of novobiocin.[1] A general procedure for such a reduction would involve the following steps:

-

Dissolution: Dissolve novobiocin in a suitable solvent, such as ethanol or methanol.[1]

-

Catalyst Addition: Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus, and stir at room temperature.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, filter off the catalyst.

-

Purification: Remove the solvent under reduced pressure and purify the resulting this compound using chromatographic techniques.

Caption: Generalized synthesis workflow for this compound.

Purification by Chromatography

Purification of this compound can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

-

Stationary Phase Selection: Choose a suitable stationary phase, such as silica gel for normal-phase chromatography or a C18-functionalized silica for reverse-phase chromatography.

-

Mobile Phase Selection: Develop an appropriate mobile phase system. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is typically used.

-

Column Packing/Equilibration: Pack the column with the selected stationary phase and equilibrate it with the mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elution: Elute the compound from the column by passing the mobile phase through it. Collect fractions.

-

Fraction Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization: NMR and Mass Spectrometry

Structural confirmation of the synthesized this compound is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy:

-

Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H NMR and 13C NMR spectra. The resulting spectra will provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

-

Antibacterial Susceptibility Testing

The antibacterial activity of this compound can be determined using methods such as broth microdilution or disk diffusion to determine the Minimum Inhibitory Concentration (MIC).

-

Broth Microdilution Method:

-

Prepare a series of two-fold dilutions of this compound in a suitable bacterial growth medium in a 96-well microtiter plate.[6]

-

Inoculate each well with a standardized suspension of the test bacterium.[6]

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions for the test organism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[6]

-

-

Disk Diffusion Method:

-

Prepare agar plates and uniformly spread a standardized inoculum of the test bacterium on the surface.[7]

-

Impregnate sterile paper disks with a known concentration of this compound.

-

Place the disks on the agar surface.[7]

-

Incubate the plates under suitable conditions.

-

Measure the diameter of the zone of inhibition around the disk, where bacterial growth is prevented.[7]

-

Cytotoxicity Assay

Evaluating the potential toxicity of this compound against mammalian cells is a critical step in drug development. The MTT assay is a commonly used method for this purpose.[8]

-

Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Caption: General experimental workflow for this compound research.Caption: General experimental workflow for this compound research.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asm.org [asm.org]

- 8. mdpi.com [mdpi.com]

- 9. caspjim.com [caspjim.com]

Dihydronovobiocin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronovobiocin is a semi-synthetic aminocoumarin antibiotic, a derivative of the natural product novobiocin. Novobiocin itself is produced by Streptomyces niveus and is a known inhibitor of bacterial DNA gyrase and the Hsp90 protein chaperone. This compound shares a similar core structure with novobiocin and has been a subject of interest for its potential antibacterial and anticancer properties. This technical guide provides an in-depth overview of the discovery and the synthetic processes related to this compound, tailored for professionals in the field of drug discovery and development.

Discovery of this compound

This compound was first described in a 1956 publication by Rolland and colleagues. It is not a naturally occurring product but rather a semi-synthetic derivative of novobiocin. The discovery was the result of chemical modifications to the novobiocin structure, specifically through the reduction of the prenyl double bond on the benzamide moiety. This modification was likely explored to investigate the structure-activity relationship (SAR) of novobiocin and to potentially improve its pharmacological properties.

Synthesis Process

The synthesis of this compound can be approached via a semi-synthetic route starting from novobiocin or through a total synthesis. The total synthesis is a modular process that involves the independent synthesis of three key structural fragments, followed by their sequential assembly.

3.1. Overview of the Modular Synthesis Strategy

The total synthesis of this compound, analogous to that of novobiocin, is based on a convergent strategy. The molecule is dissected into three main building blocks:

-

Ring A: The 4-hydroxy-3-(3-methylbutyl)benzoic acid moiety.

-

Ring B: The 3-amino-4,7-dihydroxy-8-methylcoumarin core.

-

Ring C: The L-noviose sugar moiety.

The general workflow involves the synthesis of each of these fragments, followed by the glycosylation of the coumarin core (Ring B) with the noviose sugar (Ring C). The resulting glycosylated coumarin is then coupled with the benzamide side chain (Ring A) to form the complete this compound scaffold.

Figure 1: Overall modular synthesis workflow for this compound.

3.2. Synthesis of the Coumarin Moiety (Ring B)

The 3-amino-4,7-dihydroxy-8-methylcoumarin core is a key structural feature of the aminocoumarin antibiotics. Its formation can be understood from both biosynthetic and chemical synthesis perspectives.

3.2.1. Biosynthesis

In Streptomyces, the coumarin ring of novobiocin is derived from the amino acid L-tyrosine. The biosynthetic pathway involves a series of enzymatic transformations, including hydroxylation and cyclization, to form the 3-amino-4-hydroxy-coumarin core. A key step is the β-hydroxylation of L-tyrosine, which is covalently tethered to a peptidyl carrier protein (PCP), catalyzed by a cytochrome P450 monooxygenase.

Figure 2: Biosynthetic pathway of the coumarin core from L-tyrosine.

3.2.2. Chemical Synthesis

A representative chemical synthesis of a substituted 3-aminocoumarin can be achieved through multiple routes. One common approach involves the condensation of a substituted phenol with a malonic acid derivative, followed by nitration and subsequent reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 3-Amino-4,7-dihydroxy-8-methylcoumarin (Representative)

-

Step 1: Pechmann Condensation. 2-Methylresorcinol is reacted with malic acid in the presence of a condensing agent like sulfuric acid to form 7-hydroxy-8-methylcoumarin-4-acetic acid.

-

Step 2: Decarboxylation. The resulting acid is heated to induce decarboxylation, yielding 7-hydroxy-4,8-dimethylcoumarin.

-

Step 3: Hydroxylation. The 4-position is hydroxylated using a suitable oxidizing agent.

-

Step 4: Nitration. The 3-position is nitrated using a mixture of nitric and sulfuric acid.

-

Step 5: Reduction. The nitro group at the 3-position is reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

3.3. Synthesis of the Benzamide Moiety (Ring A)

The 4-hydroxy-3-(3-methylbutyl)benzoic acid moiety is the dihydrogenated form of the corresponding prenylated benzoic acid found in novobiocin.

Experimental Protocol: Synthesis of 4-Hydroxy-3-(3-methylbutyl)benzoic acid

-

Step 1: Friedel-Crafts Alkylation. 4-Hydroxybenzoic acid is alkylated with 3-methyl-1-butene in the presence of a Lewis acid catalyst to introduce the 3-methyl-2-butenyl (prenyl) group at the 3-position.

-

Step 2: Hydrogenation. The resulting 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid is subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) to reduce the double bond of the prenyl group, yielding 4-hydroxy-3-(3-methylbutyl)benzoic acid.

3.4. Synthesis of the Noviose Moiety (Ring C)

L-noviose is a complex, highly substituted deoxy sugar that presents a significant synthetic challenge. Its stereoselective synthesis has been the subject of extensive research.

Experimental Protocol: Stereoselective Synthesis of L-Noviose (Representative)

The synthesis of L-noviose is a multi-step process often starting from a readily available chiral precursor. A representative synthesis might involve the following key transformations:

-

Starting Material: A suitable chiral starting material, such as a derivative of L-rhamnose or another chiral pool molecule.

-

Key Steps: The synthesis typically involves stereoselective introduction of the methyl groups, formation of the pyranose ring, and installation of the required hydroxyl and methoxy groups with the correct stereochemistry. This often requires the use of protecting group strategies and stereocontrolled reactions.

3.5. Assembly of the Moieties and Final Synthesis of this compound

The final stages of the synthesis involve the coupling of the three synthesized fragments.

Experimental Protocol: Assembly and Final Synthesis

-

Step 1: Glycosylation. The synthesized 3-amino-4,7-dihydroxy-8-methylcoumarin (Ring B) is glycosylated with a protected and activated derivative of L-noviose (Ring C). This reaction is typically carried out using a glycosyl donor (e.g., a glycosyl trichloroacetimidate) and a Lewis acid promoter.

-

Step 2: Deprotection. Any protecting groups on the noviose moiety and the coumarin core are removed.

-

Step 3: Amide Coupling. The amino group at the 3-position of the glycosylated coumarin is coupled with the carboxylic acid of the 4-hydroxy-3-(3-methylbutyl)benzoic acid (Ring A). This amide bond formation is typically achieved using a peptide coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Figure 3: Logical relationship of the final assembly steps.

Quantitative Data

The following table summarizes representative yields for the key synthetic transformations. It is important to note that these are generalized yields and can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Transformation | Representative Yield (%) |

| Ring B Synthesis | ||

| Pechmann Condensation | 2-Methylresorcinol + Malic Acid → Coumarin derivative | 60-70 |

| Nitration | Nitration of the coumarin core at the 3-position | 70-80 |

| Reduction | Reduction of the nitro group to an amino group | 85-95 |

| Ring A Synthesis | ||

| Friedel-Crafts Alkylation | 4-Hydroxybenzoic acid + 3-methyl-1-butene → Prenylated benzoic acid | 50-60 |

| Hydrogenation | Reduction of the prenyl double bond | >95 |

| Ring C Synthesis | ||

| Multi-step synthesis | Stereoselective synthesis of L-noviose from a chiral precursor | 10-20 (overall) |

| Assembly | ||

| Glycosylation | Coumarin core + Activated noviose → Glycosylated coumarin | 60-75 |

| Amide Coupling | Glycosylated coumarin + Benzamide moiety → this compound | 70-85 |

Conclusion

The discovery of this compound as a semi-synthetic derivative of novobiocin has paved the way for further exploration of the aminocoumarin scaffold in drug development. While its total synthesis is a complex undertaking, particularly due to the stereoselective synthesis of the L-noviose moiety, the modular approach allows for the generation of analogues for SAR studies. This technical guide provides a foundational understanding of the discovery and synthetic strategies for this compound, offering valuable insights for researchers and scientists in the field. Further optimization of the synthetic routes and a deeper understanding of its biological targets will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

The Biological Activity of Dihydronovobiocin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of dihydronovobiocin and its related derivatives. These compounds, stemming from the aminocoumarin antibiotic novobiocin, have garnered significant interest as potential therapeutic agents, primarily due to their unique mechanism of action as C-terminal inhibitors of Heat Shock Protein 90 (Hsp90) and as inhibitors of bacterial DNA gyrase. This document details their mechanism of action, summarizes their anticancer and antibacterial activities with quantitative data, provides detailed experimental protocols for their evaluation, and visualizes key biological pathways and workflows.

Core Mechanism of Action: Hsp90 C-Terminal Inhibition

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is crucial for the stability, conformational maturation, and activation of a wide array of "client" proteins. In cancerous cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins that are essential for tumor growth, proliferation, and survival.[1] Consequently, inhibiting Hsp90 offers a powerful therapeutic strategy to simultaneously disrupt multiple oncogenic signaling pathways.[2][3]

Unlike many Hsp90 inhibitors such as geldanamycin, which bind to the N-terminal ATP-binding pocket, novobiocin and its derivatives target a distinct, second ATP-binding site located in the C-terminus of the Hsp90 homodimer.[3][4] This alternative binding mode is of significant clinical interest. Inhibition at the N-terminus is known to induce a pro-survival heat shock response (HSR), which can lead to chemoresistance. C-terminal inhibitors, including this compound derivatives, do not induce this HSR, potentially circumventing a major limitation of N-terminal inhibitors.[2][5]

The binding of a this compound derivative to the C-terminus disrupts the Hsp90 chaperone cycle. This leads to the misfolding of client proteins, making them targets for ubiquitination and subsequent degradation by the proteasome. The depletion of these critical oncoproteins ultimately results in cell cycle arrest and apoptosis.

Anticancer Activity

The primary therapeutic potential of this compound derivatives lies in their anticancer activity. By inhibiting Hsp90, these compounds effectively deplete levels of key oncoproteins, including Her2, Raf-1, and Akt, leading to potent antiproliferative effects across a variety of cancer cell lines. While novobiocin itself shows weak anticancer activity with an IC50 value of approximately 700 μM against SKBr3 breast cancer cells, synthetic modifications have yielded analogues with significantly enhanced potency, reaching into the low micromolar and even nanomolar range.[2][5]

Initial structure-activity relationship (SAR) studies have revealed that removing the 4-hydroxy group of the coumarin ring and the 3'-carbamate of the noviose sugar can convert the molecule from a DNA gyrase inhibitor into a more selective and potent Hsp90 inhibitor.[4][6] Further modifications, such as replacing the prenylated aryl side chain, have also led to substantial increases in biological activity.[6]

Data Presentation: Antiproliferative Activity of Novobiocin Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC50) values for selected novobiocin derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Novobiocin | SKBr3 (Breast) | ~700 | [5] |

| DHN1 (4-deshydroxy novobiocin) | SKBr3 (Breast) | Significantly more potent than novobiocin | [4] |

| DHN2 (3'-descarbamoyl-4-deshydroxynovobiocin) | SKBr3 (Breast) | More potent than DHN1 | [4] |

| Analogue 19 (Indole-2-carboxamide derivative) | MCF-7 (Breast) | Potent activity reported | [6] |

| Ring-Constrained Analogue A | MDA-MB-231 (Breast) | Low micromolar range | [2] |

| Ring-Constrained Analogue B | SKBr3 (Breast) | Mid-nanomolar range | [2] |

| NCT-50 | NSCLC (Lung) | ~2 | [7] |

Note: This table is a representative summary. Specific values can vary based on experimental conditions. "Potent" indicates significant activity was observed, but a precise IC50 value was not specified in the referenced abstract.

Antibacterial Activity

Historically, novobiocin was used as an antibiotic. Its mechanism of action in bacteria is the inhibition of DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair.[3][4] This mode of action is distinct from its Hsp90 inhibitory activity in eukaryotic cells. Derivatives of this compound retain this antibacterial potential and are being explored as novel agents to combat bacterial infections, including those caused by antibiotic-resistant strains.

Data Presentation: Antibacterial Activity of Novobiocin Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for novobiocin and its derivatives against representative bacterial strains. A lower MIC value indicates greater potency.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Novobiocin | Staphylococcus aureus | 0.55 - 17.29 (µM) | [8] |

| Novobiocin | Escherichia coli | >100 | [9] |

| Pyrrolomycin B | Staphylococcus aureus | 0.28 (µM) | [8] |

| Chalcone Derivative A | Staphylococcus aureus | 31.25 | [10] |

| Flavonoid Derivative B | Staphylococcus aureus | 31.25 - 125 | [10] |

Note: The data for specific this compound derivatives is limited in readily available literature. The table includes data for related compounds like pyrrolomycins and other classes of molecules tested against common bacteria to provide context for antibacterial evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function. A common method is a colorimetric assay that detects the inorganic phosphate (Pi) released during hydrolysis.

Principle: The assay is based on the reaction of Pi with a malachite green-molybdate reagent to form a colored complex, which can be quantified spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Hsp90 Enzyme: Purified human Hsp90α diluted in assay buffer to the desired concentration (e.g., 2 µM).

-

ATP Solution: 10 mM ATP in assay buffer.

-

Test Compound: this compound derivative dissolved in DMSO and serially diluted.

-

Detection Reagent: Malachite green-molybdate solution.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of test compound dilutions or DMSO (vehicle control) to appropriate wells.

-

Add 20 µL of Hsp90 enzyme solution to all wells except the 'no enzyme' control.

-

Add 10 µL of assay buffer.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration ~500-750 µM).

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction by adding 50 µL of the detection reagent.

-

Incubate at room temperature for 20 minutes for color development.

-

-

Data Analysis:

-

Measure the absorbance at 620 nm using a microplate reader.

-

Subtract the background absorbance (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Cell Viability (MTT) Assay

This assay is a standard colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound on cultured cells.

Principle: Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., MCF-7, SKBr3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (DMSO).

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Incubation:

-

Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the log of the compound concentration.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits bacterial growth (i.e., where the broth remains clear) is determined as the MIC.

Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).

-

Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of Microtiter Plate:

-

Add 50 µL of sterile MHB to each well of a 96-well microtiter plate.

-

In the first column, add 50 µL of the test compound at 2x the highest desired concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This results in wells with decreasing concentrations of the compound.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator like resazurin can be added, or the optical density can be read on a plate reader to aid determination.

-

References

- 1. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

Dihydronovobiocin in Cancer Research: A Technical Guide to a C-Terminal Hsp90 Inhibitor

Introduction

Dihydronovobiocin, a derivative of the aminocoumarin antibiotic novobiocin, has emerged as a significant tool in cancer research. Its primary mechanism of action involves the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][2] Unlike the majority of Hsp90 inhibitors that target the N-terminal ATP-binding domain, this compound and its parent compound novobiocin bind to a distinct, second nucleotide-binding site in the C-terminus of Hsp90.[2][3] This alternative binding site offers a different pharmacological approach to disrupt the Hsp90 chaperone machinery, which is often overexpressed and highly active in cancer cells, making it a compelling target for therapeutic development.[1][4] This guide provides an in-depth technical overview of this compound's mechanism, its effects on cancer signaling pathways, relevant quantitative data, and detailed experimental protocols for its application in a research setting.

Mechanism of Action: C-Terminal Inhibition of Hsp90

Heat shock protein 90 is an essential molecular chaperone that facilitates the proper folding, stability, and activation of a wide array of "client" proteins. In cancer cells, many of these client proteins are key drivers of malignant progression, including signal transduction kinases, steroid hormone receptors, and transcription factors.[5] Hsp90's function is dependent on its ability to bind and hydrolyze ATP.[1]

This compound exerts its anticancer effects by competitively binding to the C-terminal ATP-binding pocket of Hsp90.[2][3] This action disrupts the chaperone cycle, albeit through a mechanism distinct from N-terminal inhibitors. Inhibition at the C-terminus alters the conformation of Hsp90, interfering with the binding of co-chaperones and client proteins.[2][6] This disruption leads to the misfolding and subsequent ubiquitination of Hsp90-dependent client proteins, targeting them for degradation by the proteasome.[5] The depletion of these critical oncoproteins ultimately results in the suppression of tumor growth, proliferation, and survival.[4]

Caption: Mechanism of Hsp90 inhibition by this compound.

Impact on Cancer Signaling Pathways

By inducing the degradation of a multitude of oncoproteins, this compound simultaneously impacts several hallmark signaling pathways essential for cancer cell survival and proliferation. The inhibition of Hsp90 acts as a multi-pronged attack, shutting down redundant or compensatory signaling cascades that often contribute to drug resistance.

Key Hsp90 client proteins and their associated pathways affected by this compound include:

-

MAPK Pathway: Degradation of Raf-1 kinase disrupts the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation.[2]

-

PI3K/AKT Pathway: Depletion of Akt, a central kinase in this pathway, inhibits signals that promote cell survival and block apoptosis.

-

Growth Factor Receptor Signaling: Downregulation of receptor tyrosine kinases like ErbB2 (HER2) cripples signaling pathways that drive the growth of many breast and ovarian cancers.[2]

The collective degradation of these client proteins culminates in cell cycle arrest and the induction of apoptosis, leading to an overall antitumor effect.

Caption: Downstream effects of this compound on cancer pathways.

Quantitative Data on this compound and Related Compounds

While novobiocin itself is a relatively weak inhibitor of Hsp90, medicinal chemistry efforts have led to the development of analogues with significantly improved potency.[3][7] this compound represents one such modification. The table below summarizes key quantitative data for novobiocin and its more potent derivatives to provide a comparative baseline for researchers.

| Compound | Cancer Cell Line | Assay Type | IC50 Value / Binding Affinity | Reference |

| Novobiocin | SKBr3 breast cancer | Client Protein Degradation | ~700 µM | [3] |

| Indole-amide Novobiocin Analogue (Compound 68) | Not Specified | Anti-proliferative Assay | 23.4 µM | [7] |

| Novobiocin | T. equi (in vitro) | Growth Inhibition | 165 µM | [8] |

| Novobiocin | B. caballi (in vitro) | Growth Inhibition | 84.85 µM | [8] |

Note: Data for this compound itself is limited in publicly accessible literature; values for the parent compound and its analogues are provided for context.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a cancer research laboratory.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials & Reagents:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)[9]

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

-

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to detect the levels of specific proteins to confirm the mechanism of action.

-

Materials & Reagents:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Raf-1, anti-ErbB2, anti-Akt, anti-Hsp70, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

-

Procedure:

-

Cell Lysis: Treat cells in 6-well plates with this compound at various concentrations (e.g., 0, 0.5x, 1x, 2x IC50) for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding, then incubate with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the change in protein levels. A decrease in client proteins (Raf-1, ErbB2) and an increase in Hsp70 (a marker of the heat shock response) would be expected.

-

In Vivo Tumor Xenograft Study

This protocol evaluates the antitumor efficacy of this compound in a living organism.

-

Materials & Reagents:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for injection

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[12][13]

-

Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle solution.[12]

-

Monitoring: Measure tumor volume with calipers (Volume = 0.5 × Length × Width²) and monitor the body weight and overall health of the mice regularly.

-

Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a set number of weeks).

-

Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess efficacy.[12] Further analysis (e.g., Western blot or immunohistochemistry on tumor tissue) can be performed.

-

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound serves as a valuable chemical probe for studying the function and inhibition of the Hsp90 C-terminus. Its mechanism of action, which involves the simultaneous degradation of multiple oncoproteins, makes it and other C-terminal inhibitors an attractive strategy for overcoming the resistance mechanisms that plague targeted therapies directed at single proteins. Although early C-terminal inhibitors like novobiocin displayed weak potency, newer analogues show promise.[3]

Future research will likely focus on developing more potent and specific C-terminal Hsp90 inhibitors with improved pharmacokinetic properties. Furthermore, the unique ability of novobiocin to kill cancer cells with DNA repair defects, even those resistant to PARP inhibitors, has spurred new clinical trials.[14][15] This highlights a promising future for aminocoumarin-based Hsp90 inhibitors, not only as standalone treatments but also in combination therapies to enhance the efficacy of existing anticancer agents.

References

- 1. Novobiocin and Additional Inhibitors of the Hsp90 C-Terminal Nucleotide-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The heat shock protein 90 antagonist novobiocin interacts with a previously unrecognized ATP-binding domain in the carboxyl terminus of the chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novobiocin and additional inhibitors of the Hsp90 C-terminal nucleotide-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novobiocin induces a distinct conformation of Hsp90 and alters Hsp90-cochaperone-client interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novobiocin Based Anti-cancerous Hsp90 C- terminal Inhibitors - UCL Discovery [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novobiocin for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 15. Antibiotic Novobiocin found to kill tumor cells with DNA-repair glitch [dana-farber.org]

Dihydronovobiocin: A Promising Hsp90 Inhibitor for Neurodegenerative Disease Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The accumulation of misfolded and aggregated proteins is a central pathological hallmark of a range of devastating neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS). A promising therapeutic strategy to combat this proteotoxicity involves the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous proteins involved in cellular stress responses and signaling. Dihydronovobiocin, a derivative of the antibiotic novobiocin, has emerged as a potent inhibitor of the C-terminal ATPase domain of Hsp90, offering a distinct mechanism of action compared to N-terminal inhibitors. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives in preclinical models of neurodegenerative disease, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

The Role of Hsp90 in Neurodegeneration and the Rationale for Inhibition

Hsp90 is a highly conserved molecular chaperone that facilitates the proper folding, stability, and activity of a vast array of "client" proteins. In the context of neurodegenerative diseases, Hsp90 has been shown to stabilize and prevent the degradation of key pathological proteins, thereby contributing to their accumulation and aggregation. These client proteins include:

-

Tau: A microtubule-associated protein that forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.

-

α-Synuclein: A presynaptic protein that aggregates to form Lewy bodies in Parkinson's disease and other synucleinopathies.

-

Mutant Huntingtin (mHTT): The causative agent of Huntington's disease, which contains an expanded polyglutamine tract leading to aggregation.

-

Superoxide Dismutase 1 (SOD1): Mutations in this enzyme are linked to familial ALS and lead to its misfolding and aggregation.

By inhibiting Hsp90, the chaperone's hold on these client proteins is released, leading to their ubiquitination and subsequent degradation by the proteasome. This targeted degradation of disease-associated proteins makes Hsp90 an attractive therapeutic target.

This compound and its Derivatives: Mechanism of Action

This compound and its analogues, such as KU-32 and SNX-0723, are distinct from many other Hsp90 inhibitors in that they bind to the less-conserved C-terminal nucleotide-binding pocket of Hsp90. This offers potential advantages, including a different spectrum of client protein modulation and potentially a reduced induction of the heat shock response, a common side effect of N-terminal inhibitors that can lead to the upregulation of other heat shock proteins and potential resistance.

The primary mechanism of action of this compound involves the disruption of the Hsp90 chaperone cycle, leading to the destabilization and degradation of client proteins. However, emerging evidence suggests that its neuroprotective effects may also involve other pathways independent of the heat shock response. For instance, the this compound analog KU-32 has been shown to exert neuroprotective effects in an Alzheimer's disease model by inhibiting Pyruvate Dehydrogenase Kinase 1 (PDHK1), thereby reversing amyloid-beta (Aβ)-induced superoxide formation and mitochondrial dysfunction[1].

This compound in Preclinical Models of Neurodegenerative Disease

While direct quantitative data for this compound across all major neurodegenerative diseases is still emerging, studies on its derivatives provide compelling evidence for its therapeutic potential.

Alzheimer's Disease

In a model of Alzheimer's disease, the this compound analog KU-32 demonstrated potent neuroprotection against Aβ-induced neuronal death at low nanomolar concentrations[1]. Notably, this protection was not associated with an increase in Hsp70 expression in primary cortical neurons, suggesting a mechanism independent of the classical heat shock response[1]. The neuroprotective effect was linked to the inhibition of PDHK1, leading to the activation of the pyruvate dehydrogenase complex and restoration of mitochondrial function[1].

Table 1: Quantitative Effects of this compound Derivative (KU-32) in an Alzheimer's Disease Model

| Parameter | Model System | Treatment | Concentration | Outcome | Reference |

| Neuroprotection | Primary rat cortical neurons | Aβ₂₅₋₃₅ + KU-32 | Low nanomolar | Complete protection from Aβ-induced cell death | [1] |

| Hsp70 Induction | Primary cortical neurons | KU-32 | Not specified | No significant increase in Hsp70 levels | [1] |

| Mitochondrial Function | SH-SY5Y neuroblastoma cells | Aβ₂₅₋₃₅ + KU-32 | Not specified | Reversal of Aβ-induced superoxide formation and activation of Complex I | [1] |

Parkinson's Disease, Huntington's Disease, and ALS

While specific quantitative data for this compound in Parkinson's, Huntington's, and ALS models is limited in the currently available literature, the established role of Hsp90 in the degradation of α-synuclein, mutant huntingtin, and SOD1 provides a strong rationale for its investigation. The brain-permeable this compound derivative, SNX-0723, has been shown to induce Hsp70 in the rat brain after oral administration, indicating that this class of compounds can engage the target in the central nervous system[2]. Further research is warranted to quantify the effects of this compound on the aggregation and clearance of these respective pathological proteins and on relevant behavioral phenotypes in animal models of these diseases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound in neurodegenerative disease models.

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases (e.g., Aβ oligomers, α-synuclein pre-formed fibrils, rotenone).

Cell Culture:

-

Primary cortical neurons harvested from embryonic day 18 rat pups.

-

SH-SY5Y human neuroblastoma cells.

Protocol:

-

Plate cells at an appropriate density in 96-well plates.

-

Differentiate SH-SY5Y cells with retinoic acid for 5-7 days, if required.

-

Pre-treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours.

-

Expose cells to the toxic insult (e.g., 10 µM Aβ₂₅₋₃₅ for 24 hours).

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay according to the manufacturer's instructions.

-

Quantify the results and calculate the EC₅₀ for neuroprotection.

Western Blot Analysis of Protein Levels and Phosphorylation

Objective: To determine the effect of this compound on the levels of pathological proteins (e.g., Tau, α-synuclein, mHTT, SOD1) and their post-translational modifications (e.g., tau phosphorylation).

Protocol:

-

Treat cultured cells or tissue homogenates from animal models with this compound.

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Total Tau (e.g., Tau-5)

-

Phospho-Tau (e.g., AT8, PHF-1)

-

α-Synuclein (e.g., Syn-1)

-

Mutant Huntingtin (e.g., EM48)

-

SOD1

-

Hsp70

-

β-actin (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Administration in Mouse Models

Objective: To evaluate the therapeutic efficacy of this compound in animal models of neurodegenerative diseases.

Animal Models:

-

Alzheimer's Disease: APP/PS1, 5XFAD transgenic mice.

-

Parkinson's Disease: MPTP-induced or α-synuclein overexpression models.

-

Huntington's Disease: R6/2 or zQ175 transgenic mice.

-

ALS: SOD1G93A transgenic mice.

Administration Routes and Dosages:

-

Oral Gavage: this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose. Dosages will need to be optimized based on pharmacokinetic and pharmacodynamic studies. A starting point could be in the range of 10-50 mg/kg, administered daily or on alternate days.

-

Intraperitoneal (IP) Injection: this compound can be dissolved in a suitable vehicle like DMSO and then diluted in saline. Dosages would be similar to or lower than oral administration.

Pharmacokinetic Analysis:

-

To determine brain penetration, animals are administered this compound, and at various time points, blood and brain tissue are collected.

-

Drug concentrations in plasma and brain homogenates are quantified using LC-MS/MS.

-

The brain-to-plasma concentration ratio is calculated to assess blood-brain barrier permeability. The this compound derivative SNX-0723 has been shown to be brain-permeable, reaching maximal brain concentration at 6 hours after a 10 mg/kg oral dose in rats[2].

Behavioral Testing:

-

Alzheimer's Disease: Morris water maze, Y-maze, novel object recognition test to assess learning and memory.

-

Parkinson's Disease: Rotarod test, cylinder test, open field test to evaluate motor coordination and activity.

-

Huntington's Disease: Rotarod test, grip strength test, open field test to measure motor function.

-

ALS: Rotarod test, hanging wire test, survival analysis to monitor disease progression.

Signaling Pathways and Visualizations

This compound's primary target is Hsp90, which sits at a critical node in cellular signaling. Its inhibition can have widespread downstream effects.

Hsp90 Chaperone Cycle and Client Protein Degradation

The following diagram illustrates the general mechanism of Hsp90 inhibition by this compound, leading to the degradation of neurotoxic client proteins.

References

Early-Stage Research on Dihydronovobiocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronovobiocin, a derivative of the aminocoumarin antibiotic novobiocin, has emerged as a compound of interest in early-stage research due to its dual inhibitory action against bacterial DNA gyrase and the molecular chaperone Heat shock protein 90 (Hsp90). This technical guide provides an in-depth overview of the core findings from preclinical studies, focusing on its mechanism of action, cellular effects, and the experimental protocols used to elucidate these properties.

Core Mechanisms of Action

This compound exhibits two primary mechanisms of action:

-

Inhibition of Bacterial DNA Gyrase: As a member of the coumarin antibiotic family, this compound targets the B subunit of bacterial DNA gyrase (GyrB), an essential enzyme for DNA replication and repair in bacteria. By competitively inhibiting the ATPase activity of GyrB, this compound prevents the negative supercoiling of DNA, leading to bacterial cell death.

-

Inhibition of Hsp90 Chaperone Activity: this compound also functions as a C-terminal inhibitor of Hsp90, a critical molecular chaperone for the stability and function of numerous client proteins, many of which are implicated in cancer progression. Unlike N-terminal Hsp90 inhibitors, which can induce a pro-survival heat shock response, C-terminal inhibitors like this compound are being investigated for their potential to circumvent this resistance mechanism. Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins through the ubiquitin-proteasome pathway.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, its activity is often compared to its parent compound, novobiocin. Novobiocin exhibits a relatively weak affinity for Hsp90, with an IC50 value of approximately 700 µM in SKBr3 breast cancer cells[1][2]. It is important to note that synthetic analogs of novobiocin have been developed with significantly improved potency, exhibiting nanomolar antiproliferative activity[1].

| Target | Inhibitor | IC50 Value | Cell Line | Reference |

| Hsp90 | Novobiocin | ~700 µM | SKBr3 | [1][2] |

| DNA Gyrase | Novobiocin | - | - | - |

Further research is required to establish definitive quantitative data for this compound itself.

Key Signaling Pathways and Cellular Effects

The inhibition of Hsp90 by this compound disrupts multiple signaling pathways critical for cancer cell survival and proliferation. The degradation of Hsp90 client proteins is a hallmark of its activity[3].

Hsp90 Inhibition and Client Protein Degradation

This compound's binding to the C-terminus of Hsp90 disrupts the chaperone's function, leading to the destabilization and subsequent degradation of client proteins via the ubiquitin-proteasome system. This process is a key mechanism of its anticancer potential.

Caption: this compound-mediated Hsp90 inhibition leading to client protein degradation.

Downstream Signaling Consequences

The degradation of key client proteins, such as Akt and HER2, has significant downstream effects on cancer cell signaling.

-

Akt Pathway: Akt is a crucial kinase that promotes cell survival and proliferation. Its degradation disrupts the PI3K/Akt signaling pathway, a frequently hyperactivated pathway in cancer[4].

-

HER2 Pathway: Human Epidermal growth factor Receptor 2 (HER2) is a receptor tyrosine kinase that, when overexpressed, drives the growth of certain cancers, particularly breast cancer. Hsp90 is essential for its stability, and its degradation can inhibit tumor growth[4][5].

Caption: Downstream effects of this compound-induced Hsp90 client protein degradation.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow for a typical MTS cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

Western Blot for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in a sample, providing evidence of client protein degradation.

Methodology:

-

Cell Lysis: Treat cells with this compound at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of an inhibitor.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of this compound.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.

-

Analysis: Determine the concentration of this compound that inhibits 50% of the supercoiling activity (IC50).

Conclusion

Early-stage research on this compound highlights its potential as a dual-targeting agent against both bacterial infections and cancer. Its ability to inhibit Hsp90 via a C-terminal mechanism offers a promising avenue for overcoming some of the limitations of existing N-terminal inhibitors. Further investigation is warranted to fully elucidate its quantitative pharmacological profile, delineate its precise effects on various signaling pathways, and establish its therapeutic potential in preclinical and clinical settings. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the multifaceted effects of this intriguing compound.

References

- 1. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Dihydronovobiocin for Cell Culture Applications

Introduction

Dihydronovobiocin is a derivative of the aminocoumarin antibiotic novobiocin. Like its parent compound, this compound functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By targeting Hsp90, this compound disrupts the maturation and stability of these client proteins, many of which are oncoproteins, making it a compound of interest for cancer research.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture to assess its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

Hsp90 possesses two distinct ATP-binding sites: one in the N-terminal domain and another in the C-terminal domain.[1][4] While many first-generation Hsp90 inhibitors like geldanamycin target the N-terminal site, novobiocin and its analogues, including this compound, interact with the C-terminal ATP-binding pocket.[1][4] Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle. This leads to the misfolding of Hsp90 client proteins, which are then targeted for ubiquitination and subsequent degradation by the proteasome.[2] The depletion of key oncogenic client proteins, such as HER-2, AKT, and Raf-1, ultimately results in cell cycle arrest and apoptosis.[4][5]

Caption: this compound inhibits the Hsp90 C-terminus, leading to client protein degradation.

Quantitative Data Summary

The anti-proliferative activity of Hsp90 inhibitors can be quantified by determining the half-maximal inhibitory concentration (IC50). IC50 values are dependent on the cell line and the duration of exposure.[6] While specific IC50 data for this compound is limited in publicly available literature, data for novobiocin and its more potent analogues, such as F-4, provide a strong reference for designing dose-response experiments.

| Compound | Cell Line | Assay Duration | IC50 / Effect |

| Novobiocin Analogue (F-4) | LNCaP (Prostate Cancer) | 24 hours | Significant cytotoxicity at 25-50 µM[5] |

| Novobiocin Analogue (F-4) | PC-3 (Prostate Cancer) | 24 hours | Significant cytotoxicity at 50-100 µM[5] |

| 17-AAG (N-terminal Inhibitor) | LNCaP / PC-3 | 72 hours | Cytotoxicity only at 100 µM[5] |

| Vglycin (Peptide) | CT-26 (Colon Cancer) | Not Specified | 4.21 µmol/L[7] |

| Vglycin (Peptide) | SW480 (Colon Cancer) | Not Specified | 3.68 µmol/L[7] |

Note: The data presented for F-4 demonstrates the cytotoxic effects of a novobiocin analogue that, like this compound, is designed for improved efficacy over the parent compound.[5][8] These concentration ranges serve as a valuable starting point for determining the optimal dosage of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM or 20 mM stock solution.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[9]

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

-

Cells cultured in appropriate medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL. Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same final concentration of DMSO).

-

Drug Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or orbital shaking.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[6]

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to detect the levels of specific Hsp90 client proteins after this compound treatment.[10][11]

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-HER-2, anti-HIF-1α, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[12]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again as in step 9. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[11] Analyze the band intensities relative to a loading control like β-actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14]

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-